molecular formula C13H12ClNO3S B492577 N-(3-chlorophenyl)-3-methoxybenzenesulfonamide CAS No. 667912-41-6

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B492577
CAS No.: 667912-41-6
M. Wt: 297.76g/mol
InChI Key: ANPPNSBIBISRPH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a 3-chlorophenyl group attached to a 3-methoxybenzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-chlorophenylamine with 3-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfoxide under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Hydrolysis: 3-chlorophenylamine and 3-methoxybenzenesulfonic acid.

Scientific Research Applications

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-methoxybenzenesulfonamide
  • N-(3-chlorophenyl)-4-methoxybenzenesulfonamide
  • N-(3-chlorophenyl)-3-methylbenzenesulfonamide

Uniqueness

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the 3-methoxy group can affect its solubility and metabolic stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a structural framework that includes a chlorophenyl group , a methoxy group , and a sulfonamide moiety . This unique combination enhances its ability to interact with various biological targets, influencing its pharmacological properties.

  • Molecular Formula: C13_{13}H12_{12}ClN1_{1}O3_{3}S1_{1}
  • Molecular Weight: 295.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The sulfonamide group can mimic natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This mechanism is crucial for its potential therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation: The compound may also modulate receptor activity, influencing signaling pathways that are pivotal in cellular responses.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Preliminary findings indicate that it may exhibit significant anti-tumor effects:

  • Cell Line Studies: Research has shown that this compound can inhibit the growth of various human cancer cell lines, including HeLa and A549 cells. The cytotoxicity was evaluated using assays such as WST-8, revealing IC50_{50} values ranging from 5 to 15 μmol/L .
  • Mechanism of Action in Cancer: The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of specific apoptotic pathways. It has been shown to inhibit microtubule polymerization, acting as a microtubule-destabilizing agent .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been explored for its anti-inflammatory potential:

  • Inhibition of Pro-inflammatory Cytokines: Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammation.
  • Potential Applications: Its anti-inflammatory properties make it a candidate for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureKey Activity
N-(4-chlorophenyl)-3-methoxybenzenesulfonamideStructureModerate anticancer activity
N-(3-chlorophenyl)-4-methoxybenzenesulfonamideStructureAntibacterial properties
N-(3-chlorophenyl)-3-methylbenzenesulfonamideStructureLimited biological activity

The positioning of chlorine and methoxy groups significantly impacts the biological activity and chemical reactivity of these compounds. For instance, the 3-chlorophenyl group enhances hydrophobic interactions with protein targets, potentially increasing binding affinity and specificity.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against multiple cancer cell lines. The results demonstrated potent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-12-6-3-7-13(9-12)19(16,17)15-11-5-2-4-10(14)8-11/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPPNSBIBISRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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